2-Hydroxy-D-Phenylalanine
Description
Contextualization within Aromatic Amino Acid Metabolism and Derivatization Research
Aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan, are fundamental building blocks of proteins and precursors for a vast array of biologically active molecules, including neurotransmitters and hormones. wikipedia.org The metabolism of these amino acids is a cornerstone of biochemical research, with a particular focus on pathways that lead to functional derivatives. wikipedia.org Phenylalanine, under normal physiological conditions, is primarily metabolized in the liver to tyrosine by the enzyme phenylalanine hydroxylase. wikipedia.org
2-Hydroxy-D-Phenylalanine is a hydroxylated derivative of phenylalanine, specifically with a hydroxyl group at the ortho (2nd) position of the phenyl ring. nih.gov The study of such hydroxylated amino acids is crucial as hydroxylation is a common and vital C-H bond functionalization reaction in biological systems, often imparting new chemical properties and biological activities to the parent molecule. Research into the derivatization of aromatic amino acids, including the synthesis of hydroxylated forms, is driven by the quest to understand natural metabolic pathways and to create novel molecules with potential applications in medicine and biotechnology. cymitquimica.com The synthesis of these derivatives can be achieved through both chemical and enzymatic methods, with enzymatic routes often offering higher stereoselectivity. d-nb.infogoogle.com
Stereoisomeric Significance and Chirality in Biological Systems
Chirality, the property of "handedness" in molecules, is a fundamental concept in biology. Amino acids (with the exception of glycine) exist as two non-superimposable mirror images, or enantiomers: the L- (levo) and D- (dextro) forms. While L-amino acids are the predominant constituents of proteins in most living organisms, D-amino acids are not mere biochemical curiosities. They are found in various organisms, including bacteria, and play significant roles in processes like cell wall synthesis.
The "D-" configuration of this compound is of paramount importance in its research applications. Biological systems, particularly enzymes and receptors, are highly stereospecific, meaning they preferentially interact with one enantiomer over the other. This specificity is a key reason why the D-isomer of phenylalanine is not readily metabolized by the same enzymatic pathways as its L-counterpart in mammals. nih.gov This metabolic resistance makes D-amino acids like this compound valuable as probes and tracers in biological systems, as they are less likely to be incorporated into proteins or degraded by common enzymes, allowing for the study of specific metabolic or pathological processes with minimal interference. nih.govnih.gov
Current Research Landscape and Emerging Academic Interests
The unique properties of this compound have led to its emergence as a significant tool in several areas of advanced research.
A Probe for Oxidative Stress: One of the most prominent applications of this compound is in the detection and quantification of hydroxyl radicals (•OH), a highly reactive oxygen species implicated in cellular damage and various pathologies. nih.govoup.comoup.com Because the D-isomer is not a substrate for endogenous enzymes, its hydroxylation to form tyrosine isomers (p-, m-, and o-tyrosine) is a specific indicator of non-enzymatic, radical-mediated reactions. nih.govoup.com Researchers have successfully used D-phenylalanine to detect hydroxyl radical formation in studies of cardiac pathophysiology, such as ischemia-reperfusion injury. nih.govoup.comoup.com The resulting hydroxylated products can be sensitively measured using techniques like high-performance liquid chromatography (HPLC), providing a reliable method to assess oxidative stress in intact organs and cellular systems. nih.govoup.com
Biomarker Research: There is a growing interest in identifying novel biomarkers for various diseases to improve diagnosis, prognosis, and treatment monitoring. Metabolomics studies have highlighted the potential of amino acids and their derivatives as biomarkers. For instance, altered levels of phenylalanine have been associated with conditions like osteoarthritis and chronic obstructive pulmonary disease (COPD). nih.goversnet.org While research is ongoing, the presence and concentration of specific D-amino acid derivatives like this compound in biological fluids could potentially serve as markers for diseases characterized by high oxidative stress or specific metabolic dysregulations. nih.gov
Peptide Synthesis and Drug Development: Non-proteinogenic amino acids, including D-isomers, are valuable building blocks in peptide synthesis. cymitquimica.com Incorporating D-amino acids into peptide chains can confer resistance to enzymatic degradation by proteases, thereby increasing the stability and bioavailability of peptide-based drug candidates. mdpi.com The unique structure of this compound, with its hydroxylated aromatic ring, offers a scaffold for further chemical modifications, making it a compound of interest for the development of novel peptide therapeutics with enhanced properties. cymitquimica.commdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFPVMFCRNYQNR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020327 | |
| Record name | D-o-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24008-77-3 | |
| Record name | D-o-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Biocatalytic Production of 2 Hydroxy D Phenylalanine and Its Analogues
Enzymatic and Biocatalytic Approaches for Stereoselective Hydroxylation and Amination
Biocatalysis leverages the inherent selectivity of enzymes to produce chiral molecules with high purity. For D-amino acid synthesis, methods like enzymatic kinetic resolution, dynamic kinetic resolution, and asymmetric synthesis are employed. acs.org The expansion of enzyme discovery through metagenomics and protein engineering has significantly broadened the toolbox for producing D-phenylalanine derivatives. acs.org
The synthesis of D-amino acids via the reductive amination of corresponding α-keto acids is a highly desirable route due to the low cost of starting materials. nih.gov While L-amino acid dehydrogenases are common, D-amino acid dehydrogenases (D-AADH) are rare in nature. nih.govfrontiersin.org Protein engineering has been instrumental in creating novel D-AADHs with broad substrate ranges and high stereoselectivity. nih.govnih.gov
A pioneering example involved engineering meso-diaminopimelate D-dehydrogenase (m-DAPDH) from Corynebacterium glutaricum. Through several rounds of mutagenesis, a variant was created that could produce various D-amino acids from their keto acid precursors with greater than 95% enantiomeric excess (ee). mdpi.com Similarly, site-saturation mutagenesis on m-DAPDH from the thermophile Symbiobacterium thermophilum yielded a variant (H227V) with a more than 35-fold increase in specific activity towards phenylpyruvic acid. mdpi.com Engineered D-AADH has proven effective in synthesizing D-branched-chain amino acids with high yields (>99%) and excellent enantioselectivity (>99% ee). wikipedia.org
D-amino acid transaminases (DAATs) are another critical enzyme class for D-amino acid production. nih.govwikipedia.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the stereoselective transfer of an amino group to a keto acid. nih.govnih.gov To overcome the limitations of naturally occurring enzymes, a D-phenylalanine-specific aminotransferase was engineered from Bacillus sp. YM-1 DAAT. This engineered enzyme, when coupled with an L-amino acid deaminase, enabled the synthesis of various D-phenylalanine derivatives with high enantiomeric excess (90% to >99% ee).
Table 1: Examples of Engineered Dehydrogenases and Transaminases for D-Amino Acid Synthesis
| Original Enzyme | Organism Source | Engineering Strategy | Key Mutations | Target Reaction | Ref |
|---|---|---|---|---|---|
| meso-diaminopimelate D-dehydrogenase (m-DAPDH) | Corynebacterium glutaricum | Rational and Random Mutagenesis | D155G/Q151L/R196M/T170I/H245N | Reductive amination of α-keto acids to D-amino acids | nih.govmdpi.com |
| meso-diaminopimelate D-dehydrogenase (m-DAPDH) | Symbiobacterium thermophilum | Site-Saturation Mutagenesis | H227V | Reductive amination of phenylpyruvic acid | mdpi.com |
| D-amino acid aminotransferase (DAAT) | Bacillus sp. YM-1 | Protein Engineering | T242G | Transamination for D-phenylalanine derivative synthesis | mdpi.com |
| (R)-transaminase (CeTA) | Capronia epimyces | Database Mining & Mutagenesis | F113T | Asymmetric amination of pyruvate (B1213749) to D-alanine | asm.org |
Phenylalanine ammonia-lyases (PALs) catalyze the reversible elimination of ammonia (B1221849) from L-phenylalanine to form trans-cinnamic acid. wiley.comnih.govacs.org This reaction is synthetically valuable as it does not require expensive cofactors. wiley.comnih.gov While PALs naturally favor the L-enantiomer, they can be integrated into cascade reactions to produce D-phenylalanine derivatives. acs.org Research has revealed that PALs can also catalyze hydroamination via a non-stereoselective, MIO-independent pathway, which generates both L- and D-amino acids. mdpi.comnih.gov
To enhance the production of D-amino acids, PALs are often coupled with other enzymes in a deracemization process. wiley.comnih.gov In one such chemoenzymatic cascade, a PAL-catalyzed amination is combined with the stereoselective oxidation of the undesired L-amino acid by an L-amino acid deaminase (LAAD) and a non-selective chemical reduction step using an agent like ammonia-borane (NH₃BH₃). mdpi.comwiley.com This cycle progressively converts the starting cinnamic acid into the desired D-amino acid. wiley.com Using this method, p-nitro-D-phenylalanine was produced with a 71% yield and 96% ee. mdpi.com
Directed evolution has been used to improve the D-selectivity of PALs. An engineered variant of Anabaena variabilis PAL (AvPAL), H359Y, when used in the cascade system, increased the conversion of p-nitrocinnamic acid to 78% and the enantiomeric excess to over 99%. nih.gov
Table 2: PAL-Based Cascade for D-Phenylalanine Derivative Synthesis
| Cascade Components | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Ref |
|---|---|---|---|---|---|
| Wild-type AvPAL + LAAD + NH₃BH₃ | p-Nitrocinnamic acid | p-Nitro-D-phenylalanine | 71% | 96% | mdpi.comnih.gov |
| Engineered AvPAL (H359Y) + LAAD + NH₃BH₃ | p-Nitrocinnamic acid | p-Nitro-D-phenylalanine | 78% | >99% | nih.gov |
Chemoenzymatic cascades combine the selectivity of biocatalysts with the broad reaction scope of chemical synthesis, often in a one-pot process. mdpi.com These cascades are particularly effective for producing complex molecules like hydroxylated amino acids from simple, readily available precursors. nih.gov The hydroxylation of amino acids is a challenging C-H bond functionalization reaction, and engineered enzymes offer a route to achieve high regioselectivity. mdpi.com
One strategy involves a two-enzyme cascade followed by an in situ chemical step. nih.gov For example, an L-α-amino acid can first be deaminated by an L-α-amino acid deaminase. The resulting 2-oxoacid intermediate then undergoes an aldol (B89426) addition catalyzed by a selective carboligase to furnish a 4-hydroxy-2-oxoacid. This can then be transformed into the final 2-substituted 3-hydroxycarboxylic acid via oxidative decarboxylation. nih.gov
Another powerful approach for producing D-phenylalanine derivatives involves a stereoinversion cascade. nih.gov A whole-cell system can be designed using two E. coli strains, one overexpressing an L-amino acid deaminase (LAAD) and the other an engineered D-amino acid aminotransferase (DAAT). nih.gov The LAAD converts the L-amino acid from a racemic mixture into its corresponding α-keto acid, which is then stereoselectively aminated by the DAAT to the D-amino acid. This process has been used on a preparative scale to produce D-4-fluorophenylalanine with an 84% isolated yield and an enantiomeric excess greater than 99%. mdpi.comnih.gov
For the synthesis of hydroxylated aromatic amino acids, phenylalanine hydroxylase (PheH) can catalyze the hydroxylation of L-phenylalanine to L-3-hydroxy-phenylalanine. mdpi.com While this produces the L-enantiomer, it demonstrates the enzymatic potential for introducing hydroxyl groups onto the phenyl ring, a key step toward synthesizing compounds like 2-Hydroxy-D-Phenylalanine. mdpi.com
Application of Phenylalanine Ammonia-Lyases and Engineered Variants
Stereoselective Chemical Synthesis Strategies
While biocatalysis offers high selectivity, stereoselective chemical methods provide alternative and powerful routes to enantiopure D-amino acids. These strategies often rely on chiral catalysts or resolving agents to control the stereochemical outcome.
Asymmetric synthesis aims to create a chiral product from a prochiral substrate using a chiral catalyst or auxiliary. One notable method is the Rhodium-catalyzed asymmetric conjugate addition. acs.org In this approach, arylboronic acids are added to an N-protected dehydroalanine (B155165) derivative. The reaction proceeds through a cascade of conjugate addition and enantioselective protonation, affording chiral functionalized phenylalanines. acs.org This method is versatile, tolerating a range of arylboronic acids and is suitable for gram-scale synthesis. acs.org
Another chemical approach is the Strecker synthesis, though it often results in racemic mixtures that require subsequent resolution to isolate the pure D-amino acid. nih.gov
Dynamic kinetic resolution (DKR) is a highly efficient technique that can theoretically convert 100% of a racemic starting material into a single, enantiopure product. patsnap.com This is a significant improvement over classical resolution, which has a maximum theoretical yield of 50%. google.com The process combines the kinetic resolution of a racemate with the in situ racemization of the slower-reacting enantiomer. acs.org
A common DKR method for preparing D-phenylalanine involves using L-phenylalanine as the substrate and a chiral resolving agent, such as dibenzoyl tartaric acid (L-DBTA) or D-tartaric acid. patsnap.comgoogle.comgoogle.com The reaction is performed in a solvent like methanol (B129727) in the presence of a racemization catalyst, often an aromatic aldehyde like 2-aldehyde pyridine (B92270) or salicylic (B10762653) aldehyde. patsnap.comgoogle.com The L-phenylalanine is racemized, and the D-enantiomer selectively crystallizes out of solution as a diastereomeric salt with the resolving agent (e.g., D-phenylalanine·L-DBTA disalt). patsnap.com The target D-phenylalanine is then liberated from the salt. patsnap.comgoogle.com This method is suitable for industrial production due to its high yield and cost-effectiveness. patsnap.com
Table 3: Example of a DKR Process for D-Phenylalanine
| Component | Description | Example Compound/Condition | Ref |
|---|---|---|---|
| Substrate | Racemizing amino acid | L-phenylalanine hydrochloride | patsnap.comgoogle.com |
| Resolving Agent | Chiral acid to form diastereomeric salt | L-Dibenzoyl Tartaric Acid (L-DBTA) | patsnap.comgoogle.com |
| Racemization Catalyst | Aldehyde compound to facilitate racemization | 2-Aldehyde pyridine | google.com |
| Solvent | Alcohol solvent | Methanol | patsnap.comgoogle.com |
| Reaction Conditions | Elevated temperature | 65 °C | google.com |
| Final Product | Enantiopure amino acid | D-Phenylalanine | patsnap.comgoogle.com |
Nucleophilic Substitution (SN2) Reactions for Hydroxy Acid Formation from Amino Acids
The conversion of α-amino acids into α-hydroxy acids represents a cornerstone of synthetic organic chemistry, providing access to a valuable class of chiral building blocks from the readily available amino acid pool. A primary method for this transformation is the diazotization of the α-amino group, followed by a nucleophilic substitution. This reaction is particularly noted for its stereospecificity, which is critical for the synthesis of enantiomerically pure compounds like this compound.
The established mechanism for this conversion involves treating the starting amino acid, such as D-phenylalanine, with a diazotizing agent like sodium nitrite (B80452) (NaNO₂) in an acidic aqueous solution. aurco.org This process converts the primary amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. aurco.org The reaction proceeds via a distinctive double nucleophilic substitution (SN2) mechanism that ultimately results in the retention of the original stereochemistry. nih.govresearchgate.net
The mechanistic pathway is understood to unfold in two discrete SN2 steps:
Intramolecular SN2 Attack and α-Lactone Formation : Following diazotization, the carboxylate group of the amino acid acts as an intramolecular nucleophile. It attacks the α-carbon from the backside, displacing the nitrogen gas (N₂). This first SN2 reaction causes an inversion of stereochemistry and forms a highly strained, transient α-lactone intermediate. aurco.orgnih.govwiley.com
Intermolecular SN2 Attack and Ring Opening : The strained α-lactone is then attacked by a nucleophile present in the reaction medium, typically water. This second SN2 reaction occurs at the same α-carbon, leading to the opening of the lactone ring. This step results in a second inversion of stereochemistry. aurco.orgnih.gov
The net outcome of these two consecutive inversions is a retention of the original configuration at the α-carbon. nih.govresearchgate.net Therefore, starting with D-phenylalanine (which has an R configuration), the process stereospecifically yields (R)-2-hydroxy-3-phenylpropanoic acid, also known as this compound. aurco.org This stereochemical fidelity is a key advantage of the method, although the degree of enantiomeric purity can be influenced by the substrate; for instance, the diazotization of O-benzyl-L-serine has been reported to yield a product with an 80:20 enantiomeric ratio. acs.org
Research has demonstrated the effectiveness of this method with high yields. For example, the conversion of L-phenylalanine to its corresponding α-hydroxy acid has been achieved with a 96% yield. researchgate.net The reaction is visually intuitive, often marked by the evolution of nitrogen gas, signaling the departure of the diazonium group. aurco.org
Table 1: Research Findings on the Synthesis of α-Hydroxy Acids via Diazotization
| Starting Amino Acid | Reagents | Product | Reported Yield | Key Mechanistic Insight | Reference |
|---|---|---|---|---|---|
| L-Phenylalanine | NaNO₂, H₂SO₄, H₂O | (S)-2-Hydroxy-3-phenylpropanoic acid | 96% | Retention of configuration via a double SN2 mechanism involving an α-lactone intermediate. | researchgate.net |
| D-Phenylalanine | NaNO₂, Acid, H₂O | (R)-2-Hydroxy-3-phenylpropanoic acid (this compound) | Not specified, but expected to be high | Stereospecific conversion with retention of chirality, analogous to the L-phenylalanine reaction. | aurco.org |
| Aromatic Amino Acids (General) | NaNO₂, HBr or KBr/H₂SO₄ | α-Bromo acids | Up to 96% | Retention of configuration is maintained through the α-lactone intermediate pathway. | nih.gov |
| O-Benzyl-L-serine | Not specified | Corresponding α-hydroxy acid | Not specified | Produces product with an 80:20 enantiomeric ratio, indicating substrate-dependent stereochemical fidelity. | acs.org |
Biological and Biochemical Research Applications of 2 Hydroxy D Phenylalanine
Investigations into Molecular Interactions and Cellular Mechanisms
The D-enantiomer of 2-hydroxyphenylalanine, a derivative of phenylalanine, is a subject of scientific inquiry aimed at understanding its interactions with biological systems. Research into its molecular and cellular effects often involves studying its parent compound, D-phenylalanine, to elucidate potential mechanisms of action.
A significant functional consequence of GPR109B activation by D-phenylalanine is the induction of a chemotactic response in human neutrophils, which abundantly express GPR109B mRNA. pnas.orgfrontiersin.orgpnas.orgnih.govnih.gov This suggests a role for D-phenylalanine in modulating immune cell migration through this specific receptor pathway. pnas.orgpnas.orgnih.gov
| Compound | Receptor Target | Effect | Signaling Pathway | Functional Outcome | EC₅₀ |
|---|---|---|---|---|---|
| D-Phenylalanine | GPR109B (HCA₃) | Agonist | Activation of PTX-sensitive Gi-proteins; decreased cAMP; increased intracellular Ca²⁺. pnas.orgnii.ac.jpnih.gov | Induction of chemotaxis in human neutrophils. pnas.orgpnas.orgnih.gov | 9 µM frontiersin.orgfrontiersin.org |
The metabolic fate of D-amino acids differs significantly from their L-enantiomers. Research has utilized D-phenylalanine as a probe to detect hydroxyl radicals precisely because it is not a substrate for endogenous enzymes that metabolize L-phenylalanine, such as phenylalanine hydroxylase. oup.comoup.com Phenylalanine hydroxylase is the liver enzyme responsible for converting L-phenylalanine to L-tyrosine. nih.govnih.gov The formation of hydroxylated products from D-phenylalanine, including 2-hydroxy-D-phenylalanine (D-o-tyrosine), in biological systems is attributed to non-enzymatic reactions with reactive oxygen species, not enzymatic conversion. oup.comoup.com
However, D-amino acids can be substrates for other enzymes. The flavoenzyme D-amino acid oxidase (DAO), present in mammals, has a broad substrate spectrum and can catalyze the oxidation of several D-amino acids, including D-phenylalanine. frontiersin.org Studies in mice lacking DAO activity show increased tissue and fluid levels of various D-amino acids, including D-phenylalanine, confirming it is an in vivo substrate for this enzyme. frontiersin.org
A significant area of research for D-phenylalanine has been its ability to modulate the activity of certain enzymes, particularly those involved in the degradation of endogenous opioid peptides. medcentral.commdpi.com D-phenylalanine (DPA) has been shown to inhibit the action of enzymes that break down endorphins and enkephalins. medcentral.comnih.gov The primary enzymes implicated are carboxypeptidase A (also referred to as endorphinase) and enkephalinase. google.commedcentral.commdpi.com
By slowing this enzymatic degradation, D-phenylalanine can increase the levels and prolong the action of naturally occurring pain-relieving peptides like endorphins. medcentral.comqidosha.com This inhibitory effect on enkephalin degradation is believed to be the mechanism behind the analgesic properties reported for D-phenylalanine. wikipedia.orggoogle.comhsppharma.com This endorphin-protective property was researched and confirmed in the 1980s. medcentral.commdpi.com
| Compound | Enzyme Target | Effect | Mechanism/Outcome |
|---|---|---|---|
| D-Phenylalanine | Carboxypeptidase A (Endorphinase) | Inhibitor | Slows degradation of endorphins and enkephalins. google.commedcentral.commdpi.com |
| D-Phenylalanine | Enkephalinase | Inhibitor | Blocks enkephalin degradation, potentially increasing their synaptic activity. wikipedia.orgmedcentral.com |
Evaluation as a Substrate for Endogenous Enzymes
Research as a Molecular Probe and Biomarker in Redox Biology
Detection and Quantification of Hydroxyl Radicals In Vitro and In Vivo
This compound, also known as D-o-tyrosine, serves as a valuable molecular probe for the detection and quantification of highly reactive hydroxyl radicals (•OH) in both laboratory (in vitro) and living (in vivo) systems. oup.comnih.gov Under conditions of oxidative stress, hydroxyl radicals can react with the amino acid phenylalanine. nih.gov This reaction is not enzymatically controlled and results in the formation of three isomers of tyrosine: ortho-tyrosine (o-tyr), meta-tyrosine (m-tyr), and para-tyrosine (p-tyr). oup.comwikipedia.org
The key advantage of using the D-enantiomer of phenylalanine (D-Phe) is its resistance to enzymatic hydroxylation. nih.gov In biological systems, the enzyme phenylalanine hydroxylase specifically converts L-phenylalanine to L-p-tyrosine. wikipedia.orgku.edu Since D-phenylalanine is not a substrate for this enzyme, the formation of its hydroxylated derivatives, including this compound (D-o-tyrosine), is a specific indicator of non-enzymatic, radical-mediated oxidation. nih.govoup.com This specificity allows researchers to more accurately measure the presence and activity of hydroxyl radicals, which are implicated in a wide range of pathological conditions. ku.edu
The products of D-phenylalanine hydroxylation can be separated and quantified using techniques like high-performance liquid chromatography (HPLC). oup.comnih.gov For instance, in a Fenton reaction, a well-established method for generating hydroxyl radicals in vitro, D-phenylalanine is readily hydroxylated to its tyrosine isomers. oup.comoup.com Studies have shown that both D- and L-phenylalanine are hydroxylated equally by hydroxyl radicals generated through a Fenton reaction or by xanthine (B1682287) oxidase, and this process can be inhibited by hydroxyl radical scavengers. nih.gov
The use of this compound and its isomers as biomarkers provides a sensitive method for detecting hydroxyl radical generation. nih.gov The detection limit for these hydroxytyrosines can be as low as less than 10 femtomoles, allowing for the measurement of very low levels of radical formation. oup.comnih.gov
Table 1: Products of Phenylalanine Hydroxylation by Hydroxyl Radicals
| Original Amino Acid | Hydroxylated Products | Significance |
|---|---|---|
| D-Phenylalanine | D-o-tyrosine (this compound), D-m-tyrosine, D-p-tyrosine | Specific markers for non-enzymatic hydroxyl radical attack, as D-phenylalanine is not a substrate for phenylalanine hydroxylase. nih.govoup.com |
| L-Phenylalanine | L-o-tyrosine, L-m-tyrosine, L-p-tyrosine | L-p-tyrosine is also produced enzymatically, making o- and m-tyrosine more specific markers for oxidative stress. oup.comku.edu |
Utility in Studying Oxidative Stress in Pathophysiological Conditions (e.g., Cardiac Ischemia/Reperfusion)
The application of this compound as a biomarker extends to the study of oxidative stress in various disease states, most notably in cardiac ischemia/reperfusion injury. oup.comnih.gov Ischemia/reperfusion, a condition where blood flow is restored to tissue after a period of oxygen deprivation, is known to generate a burst of reactive oxygen species (ROS), including hydroxyl radicals. mdpi.commdpi.com
In studies using isolated rat hearts, perfusion with D-phenylalanine before inducing ischemia and subsequent reperfusion allowed for the detection of hydroxyl radical formation. oup.comnih.gov Upon reperfusion, a significant increase in the release of hydroxytyrosine isomers, including D-o-tyrosine, was observed in the cardiac effluent. nih.gov This burst of hydroxytyrosine production peaked shortly after reperfusion and then gradually declined, mirroring the expected timeline of ROS generation in this injury model. nih.gov The formation of these products was significantly reduced in the presence of a hydroxyl radical scavenger, further confirming their origin. nih.gov
The use of D-phenylalanine offers a distinct advantage over its L-isomer in these studies because L-phenylalanine can be metabolized through other pathways, which could complicate the interpretation of results. oup.com Furthermore, the administration of D-phenylalanine in these experimental models did not appear to alter basal cardiac function, suggesting it is a well-tolerated probe. oup.comnih.gov
The measurement of this compound and other tyrosine isomers provides a reliable method to assess the extent of oxidative damage in tissues. tandfonline.com For example, elevated levels of o-tyrosine and m-tyrosine have been identified as useful biomarkers of protein oxidative damage in conditions associated with significant oxidative stress. tandfonline.com This methodology is crucial for understanding the molecular mechanisms underlying ischemia/reperfusion injury and for evaluating the efficacy of potential therapeutic interventions aimed at mitigating oxidative damage. mdpi.comnih.gov
Table 2: Hydroxytyrosine Formation in Cardiac Ischemia/Reperfusion Model
| Condition | Hydroxytyrosine Release | Interpretation |
|---|---|---|
| Baseline (pre-ischemia) | Very low (~0.8 nmol/min/g) | Minimal hydroxyl radical formation under normal physiological conditions. nih.gov |
| Early Reperfusion (40s) | >40-fold increase over baseline | A significant burst of hydroxyl radical generation occurs immediately upon reperfusion. nih.gov |
| Late Reperfusion (5 min) | Return to pre-ischemic levels | The initial burst of radical formation is transient. nih.gov |
| Reperfusion with scavenger | Markedly reduced formation | Confirms that hydroxytyrosine formation is a direct result of hydroxyl radical activity. nih.gov |
Contributions to Research in Neurobiology and Metabolic Disorders
Investigations into Amino Acid Transport Across Biological Barriers (e.g., Blood-Brain Barrier)
Research into the transport of amino acids across biological barriers, such as the blood-brain barrier (BBB), is crucial for understanding brain function and pathology. wiley.comfrontiersin.org this compound and its parent compound, D-phenylalanine, have been utilized in studies investigating these transport mechanisms. The L-type amino acid transporter 1 (LAT1) is a primary transporter for large neutral amino acids (LNAAs), including phenylalanine and tyrosine, across the BBB. wiley.comnih.gov
Studies using in situ brain perfusion in rats have shown that D-phenylalanine can competitively inhibit the transport of L-phenylalanine across the BBB, although with a significantly lower affinity. nih.gov The inhibition constant (Ki) for D-phenylalanine was found to be approximately 10-fold greater than the Michaelis-Menten constant (Km) for L-phenylalanine, indicating a weaker interaction with the transporter. nih.gov Despite its lower efficiency, the fact that D-phenylalanine crosses the BBB makes its hydroxylated form, this compound, a potential indicator of hydroxyl radical activity within the central nervous system. wikipedia.org
The transport of tyrosine itself, the hydroxylated counterpart to phenylalanine, is also a subject of intense research, particularly in the context of neurological and psychiatric disorders where dopamine (B1211576) metabolism is implicated. nih.gov Studies on human fibroblast cells, which serve as a model for amino acid transport, have helped to characterize the roles of different transporter isoforms, such as the L-system (LAT1, LAT2, LAT3, LAT4) and the A-system. nih.gov Such research provides a foundation for understanding how the transport of amino acids like this compound might be altered in disease states.
Role in Studies of Protein Structure and Function Modulation by Oxidative Amino Acid Incorporation
The non-physiological tyrosine isomers, including this compound (in its L-form, o-tyrosine), can be mistakenly incorporated into proteins during synthesis. This incorporation of oxidized amino acids can significantly alter protein structure and function, a phenomenon that has been linked to the pathophysiology of conditions like insulin (B600854) resistance.
Research has shown that when cells are cultured in media containing o-tyrosine or m-tyrosine, these modified amino acids are taken up and incorporated into cellular proteins. This was demonstrated in studies focusing on Insulin Receptor Substrate 1 (IRS-1), a key protein in the insulin signaling pathway. The incorporation of o-tyrosine or m-tyrosine into IRS-1 was found to impair its function. Specifically, the insulin-induced phosphorylation of IRS-1 was abolished in cells grown with these modified amino acids.
Further investigation revealed that the presence of o-tyrosine in IRS-1 peptides greatly reduced their phosphorylation by the insulin receptor kinase and prevented their dephosphorylation by the phosphatase PTP-1B. Additionally, the binding of the SH2 domains of phosphoinositide 3-kinase (PI3K) to these modified IRS-1 peptides was significantly weakened. These findings indicate that the incorporation of oxidized phenylalanine derivatives into proteins can disrupt critical protein-protein interactions and enzymatic activities, thereby impairing cellular signaling pathways. This line of research highlights a potential mechanism by which oxidative stress can contribute to disease at a molecular level.
Relevance to Phenylketonuria (PKU) and Hyperphenylalaninemia Research
Phenylketonuria (PKU) is an inherited metabolic disorder characterized by the inability to properly metabolize the amino acid phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase (PAH). mdpi.com This leads to a buildup of high levels of phenylalanine in the blood and brain, a condition known as hyperphenylalaninemia. nih.govwikipedia.org While the primary focus in PKU is the toxicity of excess phenylalanine, the metabolism of this amino acid and its derivatives under conditions of oxidative stress is also relevant.
In PKU, the primary pathway for converting phenylalanine to tyrosine is blocked. This leads to a relative deficiency of tyrosine, which is a precursor for important neurotransmitters like dopamine. wikipedia.orgpsychiatryonline.org The high levels of phenylalanine also compete with other large neutral amino acids for transport across the blood-brain barrier, potentially leading to a deficiency of these amino acids in the brain. wiley.com
Research in PKU models and patients often involves the precise measurement of phenylalanine and tyrosine levels. mdpi.comclinicaltrials.gov While this compound is not a central molecule in the primary pathology of PKU, the analytical methods developed to study it and other tyrosine isomers are relevant to PKU research. tandfonline.com The study of hydroxylated phenylalanine derivatives in the context of oxidative stress provides a broader understanding of amino acid metabolism and its dysregulation in disease. Furthermore, understanding the transport mechanisms of phenylalanine and its analogues, including D-phenylalanine, is critical for developing and evaluating treatment strategies for PKU that aim to reduce brain phenylalanine levels. nih.gov
Analytical and Computational Methodologies in 2 Hydroxy D Phenylalanine Research
Advanced Chromatographic and Mass Spectrometric Techniques
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acid isomers like 2-Hydroxy-D-Phenylalanine. The primary challenge lies in separating the D-isomer from its L-enantiomer (2-Hydroxy-L-Phenylalanine) and other positional isomers (e.g., 3-Hydroxy- and 4-Hydroxy-D-Phenylalanine). Chiral chromatography is the method of choice for this purpose.
Research Findings: The separation of phenylalanine enantiomers is effectively achieved using chiral stationary phases (CSPs). d-nb.info These columns, such as those based on crown ethers (e.g., CROWNPAK CR+), create a chiral environment where the D- and L-enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. d-nb.info The mobile phase composition is critical; acidic aqueous solutions, such as perchloric acid at a low pH (e.g., 1.55), are often used to protonate the amino and carboxyl groups, enhancing interaction with the stationary phase. d-nb.info
For quantification, a UV detector is commonly employed, with detection wavelengths typically set around 200-230 nm to capture the absorbance of the phenyl ring. d-nb.infonih.gov Method validation according to ICH guidelines ensures accuracy, precision, and linearity over a specified concentration range. nih.gov Reverse-phase columns (e.g., C18) can also be used, particularly for separating related amino acids or when derivatization is performed, though chiral columns are superior for direct enantiomer resolution. researchgate.net
Table 1: Illustrative HPLC Parameters for Chiral Separation of Phenylalanine Analogs
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., CROWNPAK CR+) | d-nb.info |
| Mobile Phase | Perchloric acid aqueous solution (pH 1.55) | d-nb.info |
| Flow Rate | 0.8 mL/min | d-nb.info |
| Detection | UV at 200 nm | d-nb.info |
| Injection Volume | 10 µL | d-nb.info |
Mass Spectrometry (MS) and Isotope Tracing for Metabolic Flux Analysis
Mass Spectrometry (MS), especially when coupled with stable isotope tracing, is a powerful tool for elucidating the metabolic fate of this compound. nih.gov Metabolic flux analysis (MFA) aims to quantify the rates of metabolic reactions within a biological system. By introducing a labeled version of the compound (e.g., containing ¹³C or ²H), researchers can track the atoms as they are incorporated into downstream metabolites. pnas.orgacs.org
Research Findings: The core principle involves feeding cells or organisms with this compound that has been synthesized with heavy isotopes, such as uniformly ¹³C-labeled ([U-¹³C]) or deuterium-labeled molecules. mdpi.com As the compound is metabolized, the labeled atoms are transferred to other molecules in the network. Samples are collected over time, metabolites are extracted, and their mass isotopologue distributions (MIDs) are measured using high-resolution MS. acs.orgmdpi.com
This data reveals which pathways the compound enters and the relative flux through different biochemical reactions. nih.gov For instance, tracking the ¹³C label from this compound could show its conversion to other hydroxylated compounds, its degradation via amino acid catabolism pathways, or its potential incorporation into larger molecules. This approach provides a dynamic view of metabolism that is not achievable with simple concentration measurements. pnas.org The use of tandem mass spectrometry (MS/MS) can further help in identifying unknown metabolites by providing fragmentation patterns that give clues to their structure. nih.gov
Spectroscopic Characterization and Structural Elucidation Methods
The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. These methods probe the molecular structure by examining the interaction of the molecule with electromagnetic radiation.
Research Findings:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the molecular skeleton. For this compound, ¹H NMR would show distinct signals for the aromatic protons on the hydroxyl-substituted ring, the diastereotopic protons of the β-carbon (CH₂), and the α-proton (CH). The chemical shifts and coupling patterns provide information about the substitution pattern on the phenyl ring and the local environment of each proton. ¹³C NMR would similarly show unique resonances for each carbon atom, including the carboxyl, α-carbon, β-carbon, and the six aromatic carbons.
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its elemental formula (C₉H₁₁NO₃). nih.govnih.gov The molecular ion peak would be observed at an m/z corresponding to its monoisotopic mass (181.0739 Da). nih.govnih.gov Fragmentation patterns observed in MS/MS can confirm the presence of key structural motifs, such as the loss of the carboxyl group (CO₂) or the side chain.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for this compound would include a broad O-H stretch for the phenolic hydroxyl group, N-H stretching for the amine group, a C=O stretch for the carboxylic acid, and C-H and C=C stretches associated with the aromatic ring.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly important for confirming the stereochemistry. As a chiral molecule, this compound will interact differently with left- and right-circularly polarized light, producing a characteristic CD spectrum that is the mirror image of its L-enantiomer. This provides definitive proof of the D-configuration.
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide theoretical insights into the behavior of this compound at the atomic level, complementing experimental findings.
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. plos.org For this compound, MD is valuable for investigating its interactions with biological macromolecules, such as enzymes or receptors.
Research Findings: In a typical MD simulation, a system is constructed containing this compound, a target protein, and solvent (water) molecules. acs.org The interactions between atoms are described by a force field (e.g., GROMOS, AMBER). The simulation calculates the forces on each atom and integrates Newton's equations of motion to track their trajectories over nanoseconds or longer. researchgate.net This allows researchers to observe how the compound binds to a protein's active site, identify key interacting amino acid residues (e.g., through hydrogen bonds or hydrophobic interactions), and assess the stability of the resulting complex. acs.orgchemrxiv.org Such simulations can predict the preferred binding pose of the molecule and calculate binding free energies, offering a rationale for its biological activity or inhibition potential. researchgate.net
Table 2: Key Outputs from Molecular Dynamics Simulations
| Simulation Output | Information Gained | Reference |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Assesses the stability of the compound's position in a binding site over time. | acs.org |
| Hydrogen Bond Analysis | Identifies specific hydrogen bonding interactions between the compound and its target. | acs.org |
| Binding Free Energy (e.g., MM/GBSA) | Estimates the strength of the interaction between the compound and its target. | mdpi.com |
| Conformational Analysis | Reveals changes in the shape of the compound or protein upon binding. | researchgate.net |
Quantum Chemical Calculations (e.g., PM3, DFT) for Conformational and Reactivity Studies
Quantum chemical (QC) calculations apply the principles of quantum mechanics to study the electronic structure, geometry, and reactivity of molecules. nih.gov
Research Findings:
Density Functional Theory (DFT): DFT is a widely used QC method that provides a good balance between accuracy and computational cost for molecules of this size. sapub.org It can be used to optimize the three-dimensional geometry of this compound, predict its most stable conformations, and calculate various properties. These include the distribution of electron density, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity. DFT calculations are also employed to predict spectroscopic data, such as IR and NMR spectra, which can aid in the interpretation of experimental results. nih.gov
Semi-empirical Methods (e.g., PM3): Methods like Parametric Method 3 (PM3) are computationally less expensive than DFT because they use parameters derived from experimental data to simplify calculations. sapub.org While less accurate, PM3 is useful for initial conformational searches of flexible molecules like this compound, identifying low-energy structures that can then be re-optimized using more accurate DFT methods. mdpi.com These methods are particularly valuable for screening large numbers of conformers or related molecules quickly. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking in Derivative Research
In the exploration of novel therapeutic agents, computational methodologies such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are indispensable tools. While specific, comprehensive QSAR and molecular docking studies exclusively focused on a series of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from research on closely related compounds, including D-tyrosine derivatives, (D,L)-2-hydroxyphenylalanine (also known as o-tyrosine), and other phenylalanine analogs. These studies help to elucidate the structural requirements for biological activity and guide the rational design of new derivatives.
Insights from Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) analyses of D-tyrosine derivatives have provided foundational knowledge that can be extrapolated to understand the potential of this compound derivatives. For instance, a study on a series of D- and L-tyrosine derivatives of the alkylating agent temozolomide, designed as potential anticancer agents, revealed the significant influence of stereochemistry on their biological activity. The investigation into their efficacy against various breast cancer cell lines demonstrated that the spatial arrangement of the amino acid adduct plays a crucial role in their growth-inhibitory effects. aacrjournals.org
Similarly, research into meta-substituted phenylalanine and tyrosine analogs has been guided by computational models to explore their interaction with the Large-neutral Amino Acid Transporter 1 (LAT-1), a target of interest in cancer therapy. This work underscores the importance of the substitution pattern on the phenyl ring in determining the affinity and transportability of these amino acid derivatives. escholarship.org
A study on mononitro- and dinitro-derivatives of 2- and 3-hydroxyphenylalanines as inhibitors of [3H]AMPA binding in rat brain homogenates found that 2-hydroxy-3,5-dinitro-DL-phenylalanine was a notable antagonist. This highlights that modifications to the phenyl ring of 2-hydroxyphenylalanine can impart significant biological activity. In contrast, the parent compound, (D,L)-2-hydroxyphenylalanine (o-tyrosine), was found to be inactive in this particular assay, indicating that the addition of specific functional groups is critical for achieving the desired pharmacological profile.
The following table summarizes key SAR findings for derivatives related to this compound.
| Compound Class | Key Structural Features | Observed Activity/Finding | Source |
| D-Tyrosine Derivatives of Temozolomide | Stereochemistry (D-isomer) | Influences anticancer activity against breast cancer cell lines. | aacrjournals.org |
| Meta-substituted Phenylalanine & Tyrosine Analogs | Position of phenyl ring substitution | Affects affinity for the LAT-1 transporter. | escholarship.org |
| Dinitro-2-hydroxyphenylalanines | Nitro group substitution on the phenyl ring | 2-hydroxy-3,5-dinitro-DL-phenylalanine acts as an AMPA receptor antagonist. |
Molecular Docking and Computational Modeling
Molecular docking studies provide a virtual snapshot of how a ligand might bind to the active site of a protein, offering insights into the intermolecular interactions that stabilize the ligand-receptor complex. While specific docking studies for a series of this compound derivatives are scarce, research on ortho-substituted phenols and other phenylalanine derivatives provides a useful framework.
For example, molecular docking studies of ortho-substituted phenols with the enzyme tyrosinase have been conducted to understand the structural basis of their interaction. These studies help to differentiate between molecules that can act as substrates and those that may function as inhibitors. The orientation and binding energy of the ligand within the enzyme's active site are key determinants of its function. Such computational approaches can predict whether a 2-hydroxyphenylalanine derivative is likely to be hydroxylated by tyrosinase or to inhibit its activity. mdpi.com
In a broader context, computational strategies are frequently employed in drug discovery to predict the binding of ligands to target proteins. These methods can involve generating pharmacophore models and developing 3D-QSAR models to correlate the three-dimensional properties of molecules with their biological activities. For instance, such studies on various series of tyrosine kinase inhibitors have successfully identified key pharmacophoric features and steric or electronic properties that govern their inhibitory potency. tandfonline.comarabjchem.org These approaches could be powerfully applied to a series of novel this compound derivatives to predict their activity and guide synthetic efforts.
The table below outlines findings from relevant molecular docking and computational studies.
| Compound/Class Studied | Target Protein | Key Findings from Computational Study | Source |
| Ortho-substituted phenols | Tyrosinase | Docking poses help to distinguish between substrates and inhibitors based on their interaction with the enzyme's active site. | mdpi.com |
| N-Phenyl-N′-{4-(4-quinolyloxy)phenyl}urea derivatives | VEGFR-2, PDGFRα | QSAR models identified that less hydrophobic molecules with specific ortho- and para-substituents have augmented inhibitory action. | tandfonline.com |
| Quinoline derivatives | VEGFR-2 Tyrosine Kinase | A five-point pharmacophore model (two H-bond acceptors, one H-bond donor, two aromatic rings) was developed to predict inhibitor activity. | arabjchem.org |
Future Directions and Emerging Research Frontiers for 2 Hydroxy D Phenylalanine
Development of Advanced Biocatalytic Systems for Regioselective and Enantioselective Hydroxylation
The efficient and precise synthesis of 2-Hydroxy-D-Phenylalanine is a critical prerequisite for its detailed study and potential application. Current chemical synthesis methods often lack the required specificity, leading to a mixture of isomers that are difficult to separate. Future research will heavily focus on developing sophisticated biocatalytic systems to overcome these challenges.
Advanced biocatalytic strategies are moving towards one-pot cascade reactions, which utilize multiple enzymes sequentially to convert a simple precursor into a complex target molecule without isolating intermediates. rsc.orgresearchgate.net This approach is not only efficient but also aligns with the principles of green chemistry by reducing waste and energy consumption. rsc.org For the synthesis of this compound, a potential cascade could involve an L-amino acid deaminase, an α-keto acid decarboxylase, and a specifically engineered hydroxylase. rsc.org
Protein engineering is a cornerstone of this effort. By modifying the active sites of existing enzymes, researchers can alter their substrate specificity and reaction type. For instance, phenylalanine hydroxylase, which naturally produces L-tyrosine (4-hydroxy-L-phenylalanine), could be engineered to favor hydroxylation at the ortho (2-position) of the phenyl ring. mdpi.comnih.gov Similarly, D-amino acid dehydrogenases or transaminases, which are used in the synthesis of D-phenylalanines from prochiral keto acids, can be tailored through directed evolution or site-directed mutagenesis to accept and process 2-hydroxy-phenylpyruvate. nih.gov
A key challenge is achieving both regioselectivity (hydroxylation at the correct position on the phenyl ring) and enantioselectivity (producing the D-enantiomer exclusively). Researchers are exploring novel enzymes, such as benzaldehyde (B42025) lyases and engineered variants of phenylalanine ammonia (B1221849) lyase (PAL), to build new synthetic pathways. rsc.orgresearchgate.net The goal is to create robust, whole-cell biocatalysts or cell-free enzymatic systems that can produce optically pure this compound on a preparative scale. researchgate.netacs.org
Table 1: Key Enzymes and Strategies in Biocatalytic Synthesis
| Enzyme/System | Function | Engineering Goal for 2-Hydroxy-D-Phe Synthesis | Reference |
|---|---|---|---|
| Phenylalanine Hydroxylase (PAH) | Catalyzes the hydroxylation of L-phenylalanine to L-tyrosine (4-hydroxy-L-phenylalanine). | Alter regioselectivity to favor 2-position hydroxylation. | mdpi.comnih.gov |
| D-Amino Acid Dehydrogenase (DAADH) | Catalyzes the reductive amination of α-keto acids to D-amino acids. | Enhance activity towards 2-hydroxy-phenylpyruvate. | nih.gov |
| L-Amino Acid Deaminase (LAAD) | Deaminates L-amino acids to their corresponding α-keto acids. | Used in cascade reactions to convert L-phenylalanine to phenylpyruvic acid as a precursor. | researchgate.net |
| Phenylalanine Ammonia Lyase (PAL) | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid. | Engineer variants for the synthesis of substituted phenylalanine analogues. | researchgate.net |
| Cascade Biocatalysis | Multi-enzyme, one-pot reaction systems. | Integrate deamination, hydroxylation, and amination steps for efficient, stereoselective synthesis from a simple precursor like L-phenylalanine. | rsc.orgresearchgate.net |
Integration with Multi-Omics Approaches for Comprehensive Metabolic and Proteomic Profiling
Understanding the biological impact of this compound requires a systems-level approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for creating a comprehensive profile of its effects. researchgate.netfrontiersin.org This multi-omics strategy allows researchers to move beyond studying a single pathway and instead map the complex network of molecular changes induced by the presence of this non-canonical amino acid.
Metabolomics, the large-scale study of small molecules or metabolites, can directly quantify the levels of this compound and its downstream products in various biological samples. nih.gov This can reveal how its presence alters related metabolic pathways, such as phenylalanine and tyrosine metabolism, and the broader amino acid pool. mdpi.com For example, studies have used multi-omics to show how phenylalanine levels can affect mitochondrial function and cellular bioenergetics under hypoxic conditions. researchgate.net
Proteomics can identify changes in protein expression and post-translational modifications resulting from exposure to this compound. This is particularly relevant given that oxidized amino acids can be misincorporated into proteins or affect protein function and stability. researchgate.net Transcriptomics (e.g., via RNA-seq) complements this by revealing changes in gene expression, providing insight into the cellular signaling pathways and stress responses that are activated. nih.govmdpi.com
By integrating these datasets, researchers can construct detailed molecular signatures and network models. frontiersin.org For instance, an increase in this compound (detected by metabolomics) might correlate with the upregulation of oxidative stress response genes (detected by transcriptomics) and specific protein modifications (detected by proteomics). Such an integrated approach is crucial for elucidating the compound's mechanism of action and identifying potential biomarkers or therapeutic targets associated with its metabolic footprint. mdpi.com
Design of Novel Research Probes and Biomarkers Based on Oxidized Amino Acids
The formation of this compound is a consequence of hydroxyl radical-mediated oxidation of phenylalanine, a hallmark of oxidative stress. mdpi.comresearchgate.net This positions it, along with its L-isomer (o-tyrosine), as a potential biomarker for diseases associated with oxidative damage, such as neurodegenerative disorders, atherosclerosis, and diabetes. researchgate.net A major future direction is the development of sensitive and specific tools to detect and quantify these oxidized amino acids in biological samples.
The development of novel research probes is central to this effort. While current methods can measure protein carbonyls—a general marker of protein oxidation—more specific probes are needed. mdpi.comresearchgate.net Future research will likely focus on creating fluorescent or chemiluminescent probes that react selectively with the unique chemical moieties of oxidized amino acids like this compound. rsc.orgwiley.com For example, researchers are designing probes with hydrazine (B178648) groups that react with carbonyls formed during oxidation, creating a fluorescent signal that can be quantified. mdpi.comresearchgate.net Another promising strategy involves "click chemistry," which allows for the highly specific and efficient labeling of target molecules for detection and enrichment. mdpi.com
These probes would enable real-time imaging and monitoring of oxidative stress in living cells and organisms, a significant advance over current methods that often require sample destruction. rsc.org Beyond detection, there is potential to use this compound itself, or derivatives thereof, as a basis for designing research probes. By incorporating reporter tags (e.g., fluorophores, biotin) or reactive handles (e.g., alkynes, azides) onto the molecule, scientists could create tools to trace its metabolic fate and identify its binding partners within the cell. The ability to site-specifically incorporate non-canonical amino acids with unique properties (e.g., redox-active or photocaged) into proteins points towards a future where such engineered molecules serve as sophisticated probes of biological function. researchgate.net
Table 2: Probe Development and Biomarker Research Strategies
| Research Area | Approach/Technology | Objective | Reference |
|---|---|---|---|
| Biomarker Validation | Mass Spectrometry, ELISA | Correlate levels of 2-Hydroxy-Phenylalanine isomers with disease states (e.g., neurodegeneration, diabetes). | researchgate.netresearchgate.net |
| Probe Design | Fluorescent/Chemiluminescent Probes | Develop probes that selectively react with oxidized amino acids for real-time imaging of oxidative stress. | rsc.orgwiley.com |
| Hydrazine Derivatives & Click Chemistry | Create highly specific labels for the enrichment and identification of proteins containing oxidized amino acids. | mdpi.com | |
| Functional Probes | Synthesis of Modified Amino Acids | Create derivatives of this compound with reporter tags to trace metabolic pathways and identify protein interactions. | researchgate.net |
Exploration of Undiscovered Biological Roles and Interventional Research Avenues in Health and Disease
While the L-isomers of oxidized phenylalanine (o-tyrosine and m-tyrosine) are recognized as mediators of oxidative stress, the specific biological roles of this compound remain largely unexplored. researchgate.net The biological functions of D-amino acids in general are not well understood, though some, like D-phenylalanine, are known to have pharmacological activity. wikipedia.org A significant frontier is to investigate whether this compound is merely a passive byproduct of oxidative damage or an active signaling molecule that contributes to the pathophysiology of disease.
Future research should investigate its potential impact on cellular homeostasis. For example, its accumulation could disrupt protein synthesis, lead to protein misfolding, or interfere with normal neurotransmitter metabolism, given that its precursor, phenylalanine, is essential for the synthesis of dopamine (B1211576) and norepinephrine. nih.govresearchgate.netwikipedia.org Studies on phenylketonuria (PKU), a disease characterized by high phenylalanine levels, could provide valuable insights into the downstream metabolic consequences of phenylalanine derivatives. nih.govpnas.org
Emerging evidence suggests that novel amino acid derivatives can play unexpected roles. For instance, N-lactoyl-amino acids, formed from lactate (B86563) and amino acids, are now recognized as ubiquitous metabolites whose levels change significantly with exercise and in diseases like PKU. pnas.org This raises the possibility that this compound could have its own unique biological functions or serve as a substrate for further enzymatic modification, leading to new classes of signaling molecules.
Interventional research could explore whether modulating the levels of this compound has therapeutic potential. This could involve strategies to either block its formation or enhance its clearance. For example, if the compound is found to be neurotoxic, developing therapies that specifically target and remove it could be beneficial in neurodegenerative diseases. Conversely, if it possesses unexpected protective or pharmacological properties, its synthesis and application could be pursued. Clarifying the fundamental biological activities of this compound is a critical first step toward unlocking these potential interventional avenues. researchgate.net
Q & A
What are the established synthetic routes for 2-Hydroxy-D-Phenylalanine, and what are their key methodological considerations?
Level: Basic
Answer:
Synthesis of this compound typically involves enantioselective methods to ensure stereochemical purity. Key steps include:
- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent hydroxyl/amine oxidation during synthesis .
- Asymmetric catalysis : Employ chiral catalysts (e.g., Evans auxiliaries) to achieve the D-configuration, critical for biological activity .
- Purification : High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric impurities .
Reference: Evidence from laboratory protocols and molecular structure data .
Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Level: Basic
Answer:
Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies hydroxyl and amine protons (δ 3.8–4.2 ppm for α-carbon; δ 6.8–7.2 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₉H₁₁NO₄, theoretical 197.19 g/mol) and detects fragmentation patterns .
- Infrared (IR) Spectroscopy : Validates hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) groups .
Reference: Molecular formula and spectroscopic guidelines .
How can researchers resolve contradictions in reported enantiomeric purity values for this compound across different studies?
Level: Advanced
Answer:
Discrepancies often arise from inconsistent chromatographic conditions or calibration standards. To resolve:
- Standardize chiral HPLC protocols : Use cellulose-based columns (e.g., Chiralpak® IC) with mobile phases like hexane:isopropanol (95:5) for reproducibility .
- Cross-validate with circular dichroism (CD) : Compare optical rotation ([α]D²⁵ = +12.5° in water) to confirm stereochemical integrity .
- Report uncertainty margins : Include error ranges for retention times and peak areas .
Reference: Contradiction analysis frameworks and isomer data .
What experimental strategies are recommended to address the solubility challenges of this compound in aqueous buffers?
Level: Advanced
Answer:
The compound’s low solubility in water (≈1.2 mg/mL at pH 7.0) requires tailored strategies:
- Co-solvent systems : Add DMSO or ethanol (10–20% v/v) to enhance solubility without denaturing proteins .
- pH adjustment : Use buffers at pH 8.5–9.0 to deprotonate the carboxylic acid group, increasing hydrophilicity .
- Lyophilization : Pre-dissolve in dilute HCl (0.1 M), freeze-dry, and reconstitute in target buffers .
Reference: Solubility data and sample preparation protocols .
How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?
Level: Advanced
Answer:
Stability studies must account for hydrolytic and oxidative degradation:
- Accelerated degradation assays : Incubate at 40°C/75% RH for 4 weeks to simulate long-term storage .
- HPLC monitoring : Track degradation products (e.g., quinone derivatives) using C18 columns and UV detection at 280 nm .
- pH-dependent stability : Test buffers across pH 2–10; note instability at pH > 8 due to hydroxyl group oxidation .
Reference: Stability testing guidelines and degradation pathways .
What analytical approaches are critical for distinguishing this compound from its structural analogs in complex biological matrices?
Level: Advanced
Answer:
Differentiation from analogs (e.g., L-DOPA) requires:
- Tandem MS (MS/MS) : Monitor unique fragmentation ions (m/z 180.1 for this compound vs. m/z 197.2 for L-DOPA) .
- Ion mobility spectrometry (IMS) : Separate isomers based on collision cross-section differences .
- Isotopic labeling : Synthesize ¹³C-labeled internal standards to quantify low-abundance species in plasma/urine .
Reference: Structural analogs and advanced separation techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
